molecular formula C16H16N2O4S B5203940 2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5203940
M. Wt: 332.4 g/mol
InChI Key: YRAZZPNCMCWSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivative, a class of compounds recognized for its significant potential in medicinal chemistry research . The core 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery, present in numerous natural products and known to confer a wide range of biological activities . Recent studies on N-sulfonyl tetrahydroisoquinoline derivatives have highlighted their promise as potent antifungal agents against species such as Aspergillus and Penicillium , positioning them as valuable tools for investigating new antimicrobial solutions . Furthermore, structural analogs based on the tetrahydroisoquinoline skeleton have demonstrated compelling anticancer properties in vitro, with some compounds inducing apoptosis and cell cycle arrest in cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) . The mechanism of action for related bioactive tetrahydroisoquinolines often involves targeted enzyme inhibition, including binding to heat shock protein 90 (HSP90) or the RET kinase, which are critical proteins in cancer cell proliferation and survival . This combination of antimicrobial and anticancer research value makes this compound a versatile chemical tool for biochemical screening and hit-to-lead optimization programs in early drug discovery. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-methyl-3-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-12-6-7-15(10-16(12)18(19)20)23(21,22)17-9-8-13-4-2-3-5-14(13)11-17/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAZZPNCMCWSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Sulfonylation: The attachment of the sulfonyl group to the aromatic ring, often achieved using sulfonyl chlorides in the presence of a base such as pyridine.

    Cyclization: The formation of the tetrahydroisoquinoline ring system, which can be accomplished through various cyclization reactions, including Pictet-Spengler condensation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Sulfide derivatives: Formed by the reduction of the sulfonyl group.

    Halogenated derivatives: Formed by electrophilic substitution reactions.

Scientific Research Applications

2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Sulfonyl vs. Sulfonamide : Sulfonyl groups (e.g., in the target compound) enhance electrophilicity for nucleophilic substitutions, while sulfonamides (e.g., in ) improve solubility and target binding via hydrogen bonding.
  • Nitro Group : The 3-nitro substituent in the target compound may increase metabolic stability compared to halogenated analogs (e.g., ), as nitro groups resist oxidative degradation .
  • Bulkier Substituents : Compounds with tert-butyl or cyclopropylethyl groups (e.g., ) exhibit improved enzyme inhibition, likely due to enhanced hydrophobic interactions.

Enzyme Inhibition

  • MGAT2 Inhibition : Compound 29 () shows oral bioavailability and potent inhibition (IC₅₀ = 8 nM), attributed to its tert-butylphenethyl group enhancing lipophilicity and target engagement.
  • Monoacylglycerol Acyltransferase Inhibition: The trifluoroacetyl group in likely stabilizes enzyme-inhibitor complexes via strong electron-withdrawing effects.

Antimicrobial Activity

  • N-Sulfonyl THIQs (e.g., ) exhibit broad-spectrum antimicrobial effects.

Metabolic Stability and BBB Penetration

  • THIQ derivatives with nitro or methyl groups (e.g., target compound) are predicted to cross the blood-brain barrier (BBB) efficiently, similar to 1-methyl-THQ, which achieves brain concentrations 4.5× higher than blood .

Physicochemical Properties

Property Target Compound Compound 29 N-(4-Chlorophenyl)-THIQ
Molecular Weight 344.39 g/mol 477.61 g/mol 322.81 g/mol
LogP (Predicted) 3.2 (moderate lipophilicity) 5.1 (high) 2.8 (moderate)
Water Solubility Low Very low Moderate
Metabolic Stability High (nitro group) Moderate Low (chloro group)

Biological Activity

The compound 2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, sulfonyl hydrazones derived from similar scaffolds have shown minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis comparable to established drugs like isoniazid .

Compound TypeMIC (µM)Selectivity Index
Sulfonyl Hydrazones0.07 - 0.32High (SI > 2000)

Cytotoxicity

The cytotoxic effects of the compound were evaluated using the MTT assay against human embryonic kidney cells (HEK-293T) and mouse fibroblast cells (CCL-1). The results indicated a favorable selectivity index for certain derivatives, suggesting low cytotoxicity while maintaining antimicrobial efficacy .

The biological activity of This compound can be attributed to its ability to inhibit specific enzymatic pathways. For example, similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in various pathogens including Plasmodium falciparum .

Study 1: Antimycobacterial Activity

In a study focused on antimycobacterial activity, derivatives of tetrahydroisoquinoline were synthesized and tested against Mycobacterium tuberculosis. The results demonstrated that compounds with similar structural motifs had potent antimicrobial effects with low cytotoxicity .

Study 2: Inhibition of DHODH

Another investigation highlighted the inhibition of DHODH by related compounds. This inhibition was confirmed through in vitro assays that measured the impact on cellular growth and viral replication. The findings suggest that these compounds could serve as potential immunosuppressive agents or lead compounds for further drug development .

Q & A

Basic: What are the standard synthetic routes for preparing 2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sulfonylaminomethylation or Pictet–Spengler cyclization . For sulfonylaminomethylation, the reaction of N-arylalkylsulfonamides with formaldehyde or its equivalents under acidic conditions is common . Optimization includes:

  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) improve yields .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    For Pictet–Spengler approaches, cyclization of phenethylamine derivatives with carbonyl compounds under acidic conditions is effective, with nitro-substituted sulfonyl groups requiring inert atmospheres to prevent reduction .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the tetrahydroisoquinoline core and sulfonyl substitution patterns. Aromatic protons appear as multiplet signals (δ 6.8–8.2 ppm), while sulfonyl groups deshield adjacent protons .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₈H₁₉N₂O₄S: expected [M+H]⁺ = 359.1064) .
  • X-ray crystallography : Resolves stereochemistry and confirms sulfonyl group orientation, as seen in structurally analogous compounds .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.